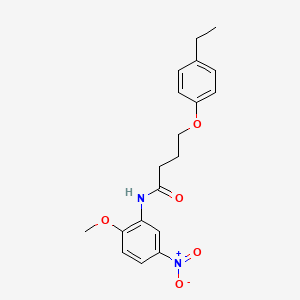![molecular formula C18H13FN2OS B4576285 2-(2-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4576285.png)
2-(2-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Descripción general
Descripción
2-(2-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a useful research compound. Its molecular formula is C18H13FN2OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.07326238 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives, such as the ones synthesized in several studies, have shown significant anticancer activities. For example, a variety of 2-substituted benzimidazole derivatives were synthesized and exhibited antitumor activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines, with IC50 values less than 10 µg/ml (Refaat, 2010). This suggests a potential research application of related compounds in developing anticancer agents.
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives showed very good ABTS scavenging activities and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, Kahveci, 2015). This highlights the compound's potential use in antimicrobial and antioxidant research.
Antiseptic Drug Candidates
Fluoro-benzimidazole derivatives, including those similar in structure to the queried compound, were synthesized and tested against a panel of pathogenic microorganisms, showing high inhibitory activity against gastrointestinal pathogens. This suggests their use as novel intestinal antiseptic drug candidates (Çevik et al., 2017).
Antiviral Activity
Thiazolobenzimidazole derivatives have been identified as novel selective inhibitors of enterovirus replication, targeting the nonstructural protein 2C. This demonstrates the compound's relevance in antiviral drug discovery efforts (De Palma et al., 2008).
Anti-inflammatory and Antinociceptive Activities
Research has shown that thiazolo[3,2-a] pyrimidine derivatives possess significant anti-inflammatory and antinociceptive activities, indicating the potential therapeutic applications of similar compounds in treating inflammation and pain (Alam et al., 2010).
Propiedades
IUPAC Name |
(2E)-2-[(2-fluorophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-7-14-15(8-11(10)2)21-17(22)16(23-18(21)20-14)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCNEZOGPFNBDB-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4576203.png)

![methyl 4-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4576220.png)
![methyl 4-ethyl-5-methyl-2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4576229.png)

![N-(2-methoxybenzyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B4576249.png)
![N-(2-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4576251.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4576258.png)

![2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE](/img/structure/B4576276.png)
![N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4576280.png)
![1-({[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4576291.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4576304.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4576308.png)
